2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide
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Overview
Description
2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloroacetamide group and a tetrahydrobenzoannulene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chloroacetamide group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The tetrahydrobenzoannulene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the tetrahydrobenzoannulene moiety.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of the benzoannulene moiety.
Uniqueness
2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide is unique due to its combination of a chloroacetamide group and a tetrahydrobenzoannulene moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-7-10-5-3-4-6-12(17-15(18)9-16)11(10)8-14(13)20-2/h7-8,12H,3-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAJJIBJCXCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCCCC2=C1)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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